Cas no 10316-00-4 (4-Benzylmorpholine)
4-Benzylmorpholine Chemical and Physical Properties
Names and Identifiers
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- 4-Benzylmorpholine
- Morpholine,4-(phenylmethyl)-
- 1-benzylmorpholine
- 4-(phenylmethyl)-morpholine
- 4-Benzyl-morpholin
- 4-benzyl-morpholine
- Morpholine,4-(phenylmethyl)
- N-benzyl-morpholine
- Morpholine, 4-(phenylmethyl)-
- n-benzylmorpholine
- NSC67985
- N-benzyl morpholine
- Cambridge id 5513793
- GVWBJJLCTWNTRU-UHFFFAOYSA-N
- HMS1725H01
- Z6592
- A0912/0042711
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- MDL: MFCD00090503
- Inchi: 1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
- InChI Key: GVWBJJLCTWNTRU-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 177.11500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 137
- XLogP3: 1.6
- Topological Polar Surface Area: 12.5
Experimental Properties
- Density: 1.0387
- Melting Point: 194°C
- Boiling Point: 260.5°C at 760 mmHg
- Refractive Index: 1.5302 (estimate)
- PSA: 12.47000
- LogP: 1.45670
4-Benzylmorpholine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-Benzylmorpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Benzylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF885-250mg |
4-Benzylmorpholine |
10316-00-4 | 98% | 250mg |
123CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF885-5g |
4-Benzylmorpholine |
10316-00-4 | 98% | 5g |
568.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF885-1g |
4-Benzylmorpholine |
10316-00-4 | 98% | 1g |
145.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840036-1g |
4-Benzylmorpholine |
10316-00-4 | 98% | 1g |
202.50 | 2021-05-17 | |
| Fluorochem | 214995-250mg |
4-Benzylmorpholine |
10316-00-4 | 95% | 250mg |
£12.00 | 2022-02-28 | |
| Fluorochem | 214995-1g |
4-Benzylmorpholine |
10316-00-4 | 95% | 1g |
£30.00 | 2022-02-28 | |
| Fluorochem | 214995-5g |
4-Benzylmorpholine |
10316-00-4 | 95% | 5g |
£89.00 | 2022-02-28 | |
| Fluorochem | 214995-10g |
4-Benzylmorpholine |
10316-00-4 | 95% | 10g |
£154.00 | 2022-02-28 | |
| TRC | B535370-10mg |
4-Benzylmorpholine |
10316-00-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B535370-50mg |
4-Benzylmorpholine |
10316-00-4 | 50mg |
$ 65.00 | 2022-06-01 |
4-Benzylmorpholine Suppliers
4-Benzylmorpholine Related Literature
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1. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565
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2. Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediatesToshiya Morie,Shiro Kato,Hiroshi Harada,Iwao Fujiwara,Kazuo Watanabe,Jun-ichi Matsumoto J. Chem. Soc. Perkin Trans. 1 1994 2565
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Robert B. A. Quinlan,Paul E. Brennan RSC Chem. Biol. 2021 2 759
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Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862
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Haoqiang Zhao,Bowen Hu,Lijin Xu,Patrick J. Walsh Chem. Sci. 2021 12 10862
Additional information on 4-Benzylmorpholine
4-Benzylmorpholine: A Comprehensive Overview
4-Benzylmorpholine (CAS No. 10316-00-4) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique chemical structure, has found applications in various fields, including pharmaceuticals, materials science, and cosmetics. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 4-Benzylmorpholine, providing a detailed and up-to-date analysis.
The chemical structure of 4-Benzylmorpholine consists of a morpholine ring substituted with a benzyl group at the 4-position. Morpholine itself is a six-membered ring containing one oxygen atom and one nitrogen atom, making it a heterocyclic amine. The substitution with a benzyl group introduces aromaticity and enhances the compound's stability and reactivity. This structural feature makes 4-Benzylmorpholine an attractive building block for synthesizing more complex molecules.
One of the key areas where 4-Benzylmorpholine has shown promise is in pharmaceutical research. Recent studies have explored its potential as a precursor for bioactive compounds with therapeutic applications. For instance, researchers have investigated its role in the development of anti-inflammatory agents and antioxidants. The compound's ability to act as a nucleophile in various reactions makes it an ideal candidate for drug design.
In addition to its pharmaceutical applications, 4-Benzylmorpholine has also been utilized in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced polymers and materials with tailored functionalities. For example, recent advancements have demonstrated its potential in creating high-performance polymers for electronic applications.
The synthesis of 4-Benzylmorpholine involves several well-established methodologies. One common approach is the nucleophilic substitution reaction between morpholine and benzyl halides. This reaction is typically carried out under basic conditions to ensure optimal yields. Researchers have also explored alternative routes, such as coupling reactions and ring-opening strategies, to enhance the efficiency and scalability of the synthesis process.
From an environmental perspective, the production and handling of 4-Benzylmorpholine are considered safe when proper precautions are taken. The compound does not pose significant risks under normal conditions, making it suitable for large-scale manufacturing processes.
Recent research has also focused on the catalytic applications of 4-Benzylmorpholine derivatives. These derivatives have been shown to exhibit enhanced catalytic activity in various organic transformations, including oxidation and reduction reactions. Such findings highlight the compound's potential as a valuable tool in green chemistry.
In conclusion, 4-Benzylmorpholine (CAS No. 10316-00-4) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, make it an indispensable material for researchers and industry professionals alike.
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